molecular formula C30H22Br2N2OS2 B394730 1-[3,3-BIS(4-BROMOPHENYL)-3'-(2-METHYLPHENYL)-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

1-[3,3-BIS(4-BROMOPHENYL)-3'-(2-METHYLPHENYL)-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

Cat. No.: B394730
M. Wt: 650.4g/mol
InChI Key: JDBBIVVDDZXNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,3-bis(4-bromophenyl)-3’-(2-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,3-bis(4-bromophenyl)-3’-(2-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spiro structure: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of bromophenyl groups: This step involves the bromination of phenyl rings using bromine or other brominating agents under controlled conditions.

    Attachment of the ethanone group: This is typically done through a Friedel-Crafts acylation reaction, using ethanoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[3,3-bis(4-bromophenyl)-3’-(2-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[3,3-bis(4-bromophenyl)-3’-(2-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-[3,3-bis(4-bromophenyl)-3’-(2-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3,3-bis(4-chlorophenyl)-3’-(2-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone
  • 1-[3,3-bis(4-fluorophenyl)-3’-(2-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone

Uniqueness

1-[3,3-bis(4-bromophenyl)-3’-(2-methylphenyl)-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and physical properties. The spiro structure also imparts distinct steric and electronic characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H22Br2N2OS2

Molecular Weight

650.4g/mol

IUPAC Name

1-[3',3'-bis(4-bromophenyl)-4-(2-methylphenyl)spiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-yl]ethanone

InChI

InChI=1S/C30H22Br2N2OS2/c1-19-7-3-6-10-27(19)34-30(36-28(33-34)20(2)35)26-9-5-4-8-25(26)29(37-30,21-11-15-23(31)16-12-21)22-13-17-24(32)18-14-22/h3-18H,1-2H3

InChI Key

JDBBIVVDDZXNEX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C3(C4=CC=CC=C4C(S3)(C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)SC(=N2)C(=O)C

Canonical SMILES

CC1=CC=CC=C1N2C3(C4=CC=CC=C4C(S3)(C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)SC(=N2)C(=O)C

Origin of Product

United States

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